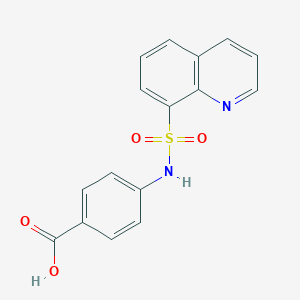

4-(Quinoline-8-sulfonamido)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(quinolin-8-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQVTLMGAPBCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354581 | |

| Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116834-64-1 | |

| Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Quinoline-8-sulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid, a key intermediate in the development of novel therapeutics. This document outlines the chemical principles, strategic considerations, and detailed experimental protocols for the successful laboratory-scale preparation of this molecule. Authored from the perspective of a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical logic, potential challenges, and critical quality control aspects, ensuring a reproducible and scalable synthesis.

Introduction: The Significance of this compound

The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The inherent properties of the quinoline ring system, combined with the versatile chemistry of the sulfonamide group, have led to the development of numerous therapeutic agents.[2] this compound, in particular, has emerged as a critical building block in the synthesis of innovative pharmaceuticals. Notably, it is a key intermediate in the manufacture of Mitapivat, a first-in-class oral activator of pyruvate kinase used in the treatment of hemolytic anemia.[3][4][5]

This guide will provide a comprehensive overview of the synthetic route to this compound, starting from the preparation of the essential precursor, quinoline-8-sulfonyl chloride.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached through the formation of a sulfonamide bond between a quinoline sulfonyl derivative and an aminobenzoic acid derivative. A retrosynthetic analysis reveals two key starting materials: quinoline-8-sulfonyl chloride and a protected form of 4-aminobenzoic acid.

The forward synthesis, therefore, involves two primary stages:

-

Preparation of Quinoline-8-sulfonyl Chloride: This electrophilic precursor is synthesized from quinoline.

-

Sulfonamide Bond Formation and Deprotection: Quinoline-8-sulfonyl chloride is reacted with an ester of 4-aminobenzoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. The use of an ester of 4-aminobenzoic acid is a strategic choice to prevent the acidic carboxylic acid functionality from interfering with the sulfonamide bond formation, which typically proceeds under basic or neutral conditions.

Synthesis of Quinoline-8-sulfonyl Chloride: The Electrophilic Precursor

The preparation of quinoline-8-sulfonyl chloride is a critical first step. This is typically achieved through the sulfonation of quinoline followed by chlorination of the resulting sulfonic acid.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution. Quinoline is treated with a strong sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonic acid group at the 8-position. The resulting quinoline-8-sulfonic acid is then converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride.[6]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Quinoline | 129.16 | 129.16 g | 1.0 |

| Chlorosulfonic acid | 116.52 | 699.12 g (405 mL) | 6.0 |

| Thionyl chloride | 118.97 | 237.94 g (146 mL) | 2.0 |

| Dimethylformamide (DMF) | 73.09 | Catalytic amount | - |

| Ice | - | As needed | - |

| Dichloromethane | 84.93 | For extraction | - |

| Anhydrous Sodium Sulfate | 142.04 | For drying | - |

Procedure:

-

Sulfonation: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with chlorosulfonic acid. The flask is cooled in an ice bath. Quinoline is added dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C. After the addition is complete, the reaction mixture is slowly heated to 120-140°C and maintained at this temperature for 2-3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Chlorination: The reaction mixture is cooled to room temperature. Thionyl chloride is added dropwise, followed by a catalytic amount of dimethylformamide. The mixture is then heated to 70-80°C for 2-3 hours until the evolution of gas ceases.[6]

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude quinoline-8-sulfonyl chloride is then dissolved in dichloromethane, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the purified product.

Expert Insights: The reaction with chlorosulfonic acid is highly exothermic and releases HCl gas. It is crucial to perform this step in a well-ventilated fume hood with appropriate personal protective equipment. The addition of the reaction mixture to ice must be done slowly and cautiously to control the exothermic quenching process.

Synthesis of this compound

The final stage of the synthesis involves the formation of the sulfonamide bond followed by the deprotection of the carboxylic acid.

Step 1: Synthesis of Ethyl 4-(Quinoline-8-sulfonamido)benzoate

Reaction Mechanism: This step is a nucleophilic acyl substitution reaction where the amino group of ethyl 4-aminobenzoate attacks the electrophilic sulfur atom of quinoline-8-sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrochloric acid. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl formed during the reaction.

Detailed Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Quinoline-8-sulfonyl Chloride | 227.66 | 22.77 g | 0.1 |

| Ethyl 4-aminobenzoate | 165.19 | 16.52 g | 0.1 |

| Pyridine | 79.10 | 15.82 g (16.2 mL) | 0.2 |

| Dichloromethane | 84.93 | 200 mL | - |

| 1M Hydrochloric Acid | - | For washing | - |

| Saturated Sodium Bicarbonate Solution | - | For washing | - |

| Brine | - | For washing | - |

| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |

Procedure:

-

Reaction Setup: A solution of ethyl 4-aminobenzoate and pyridine in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The solution is cooled to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: A solution of quinoline-8-sulfonyl chloride in dichloromethane is added dropwise to the cooled solution over a period of 30 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 4-(Quinoline-8-sulfonamido)benzoate

Reaction Mechanism: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, typically sodium hydroxide, followed by acidification to protonate the carboxylate.

Detailed Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-(Quinoline-8-sulfonamido)benzoate | 356.39 | 20.0 g | 0.056 |

| Sodium Hydroxide | 40.00 | 16.2 g | 0.405 |

| Water | 18.02 | 125 mL | - |

| Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| 11% Hydrochloric Acid | - | As needed (approx. 81 mL) | - |

Procedure:

-

Hydrolysis: A suspension of ethyl 4-(quinoline-8-sulfonamido)benzoate in water is heated to 75°C in a round-bottom flask. A solution of sodium hydroxide in water is added over 30 minutes. The mixture is stirred at 75-80°C for 3 hours.[4]

-

Acidification and Precipitation: The reaction mixture is cooled to 20°C, and tetrahydrofuran is added. The solution is then acidified to a pH of 3.0 by the slow addition of 11% hydrochloric acid over at least 1 hour.[4] The product precipitates as a white solid.

-

Isolation and Drying: The solid is collected by filtration at 5°C, washed with cold water, and dried in a vacuum oven at 85°C to a constant weight.[4]

Trustworthiness and Self-Validation: The successful synthesis of the final product can be confirmed by a variety of analytical techniques, including:

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

-

HPLC: Assesses the purity of the final product. A purity of >99% is typically desired for pharmaceutical intermediates.[4]

Safety and Handling

-

Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a dry, well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Pyridine is a flammable and toxic liquid.

-

Quinoline and its derivatives may be harmful if ingested or absorbed through the skin.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and adherence to safety protocols. This guide provides a detailed and practical framework for the successful preparation of this important pharmaceutical intermediate. By understanding the underlying chemical principles and strategic considerations, researchers can confidently and efficiently synthesize this valuable compound for further applications in drug discovery and development.

References

- Method for producing quinoline-8-sulfonyl chloride. JP2005139149A.

- 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. GB2096596A.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

-

This compound | C16H12N2O4S | CID 776645. PubChem. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

- Crystalline forms of N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide. US11254652B2.

- MITAPIV

- Preparation method for quinoline-4-carboxylic acid deriv

- Method of making 8-hydroxy quinoline. US2489530A.

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

-

Synthesis of mitapivat and pacritinib. ResearchGate. [Link]

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals. US6075146A.

-

Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias. PMC - NIH. [Link]

- Preparation of p-aminobenzoyl chloride salts. US3681450A.

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. EP0699672A1.

- Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic

- Preparation method of 3-methylquinoline-8-sulfonyl chloride. CN110872252A.

- Prepar

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. [Link]

Sources

- 1. US6075146A - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals - Google Patents [patents.google.com]

- 2. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

"4-(Quinoline-8-sulfonamido)benzoic acid CAS number 116834-64-1"

An In-Depth Technical Guide to 4-(Quinoline-8-sulfonamido)benzoic acid (CAS: 116834-64-1)

Executive Summary

This compound is a heterocyclic organic compound featuring a quinoline core linked to a benzoic acid moiety via a sulfonamide bridge. While not an active pharmaceutical ingredient (API) itself, it serves as a high-value chemical intermediate, most notably in the synthesis of Mitapivat, a first-in-class allosteric activator of the pyruvate kinase enzyme.[1] The quinoline-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and neurotherapeutic properties.[2][3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological significance, and practical application for researchers and drug development professionals.

Compound Profile and Physicochemical Properties

This compound is characterized by its rigid, bicyclic quinoline system and the presence of both acidic (carboxylic acid) and hydrogen-bond-donating/accepting (sulfonamide) functional groups. These features govern its solubility, reactivity, and potential for biological interactions.[5]

Nomenclature and Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 116834-64-1 | [6] |

| IUPAC Name | 4-(quinolin-8-ylsulfonylamino)benzoic acid | [6] |

| Molecular Formula | C₁₆H₁₂N₂O₄S | [6] |

| Molecular Weight | 328.35 g/mol | [5] |

| PubChem CID | 776645 | [1][6] |

| Synonyms | 4-[(8-quinolinylsulfonyl)amino]benzoic acid | [5] |

Physicochemical Data

| Property | Value | Source |

| Physical Form | White to off-white powder or crystals | |

| Purity | Typically available at ≥95-97% | [5][7] |

| Storage | Keep in a dark place, sealed in a dry container at room temperature. | |

| Solubility | Moderately soluble in organic solvents. | [5] |

| InChI Key | NBQVTLMGAPBCJA-UHFFFAOYSA-N | [6] |

Synthesis and Characterization

The synthesis of this compound is a standard nucleophilic substitution reaction. The primary approach involves the reaction of a sulfonyl chloride with an amine.

General Synthetic Route

The most direct synthesis involves the acylation of 4-aminobenzoic acid with quinoline-8-sulfonyl chloride. This reaction is typically performed in a suitable solvent with the addition of a base to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: General synthesis workflow for this compound.

Exemplary Synthesis Protocol

-

Dissolution: Dissolve quinoline-8-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Add 4-aminobenzoic acid (1.0 eq) to the solution.

-

Base Addition: Cool the mixture to 0-10 °C in an ice bath. Slowly add a base, such as pyridine (1-2 drops) or triethylamine (1.5 eq), to scavenge the HCl byproduct.[3] The choice of a non-nucleophilic base is critical to prevent unwanted side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1N HCl) to remove excess base, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The crude product is isolated by evaporating the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Significance and Applications

The primary value of this compound lies in its role as a precursor to potent biological modulators. The quinoline-sulfonamide scaffold is a cornerstone in modern drug discovery.

Key Intermediate for Mitapivat (PKR Activator)

This compound is a documented key intermediate in the synthesis of Mitapivat (brand name Pyrukynd).[1] Mitapivat is an allosteric activator of pyruvate kinase (PK), an essential enzyme in the glycolytic pathway responsible for the final, rate-limiting step of converting phosphoenolpyruvate to pyruvate, generating ATP.[8] In patients with a pyruvate kinase deficiency, red blood cells cannot produce enough ATP, leading to hemolytic anemia. By activating the residual PK enzyme, Mitapivat helps restore normal energy production in these cells.

Caption: Role of Pyruvate Kinase in Glycolysis and its activation by Mitapivat.

A Privileged Scaffold in Drug Discovery

The quinoline-sulfonamide framework is widely recognized for its diverse pharmacological activities.[9][10] This structural motif allows for versatile interactions with various biological targets.

-

Anticancer Activity: Many quinoline-sulfonamide derivatives are investigated as anticancer agents. They can act as modulators of key enzymes in cancer metabolism, such as the M2 isoform of Pyruvate Kinase (PKM2), which is overexpressed in many tumors.[8][11][12] By modulating PKM2, these compounds can disrupt the altered metabolic pathways that cancer cells rely on for rapid growth and proliferation.[4][8]

-

Antimicrobial Activity: The scaffold has been incorporated into compounds showing promising antibacterial and antifungal activities.[2] Hybrid quinoline-sulfonamide metal complexes, for instance, have demonstrated excellent activity against pathogens like Staphylococcus aureus and Candida albicans.[2]

-

Neurotherapeutic Potential: Recent research has explored quinoline-sulfonamide hybrids as multi-target agents for neurodegenerative diseases like Alzheimer's. These compounds have shown the ability to dually inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), two key enzyme families involved in cognitive function and decline.[3]

Experimental Protocol: Application in Amide Synthesis

As an intermediate, this compound is most frequently used by activating its carboxylic acid group to form an amide bond with a desired amine. This is a crucial step in elaborating the structure to create final drug candidates.

Step-by-Step Amide Coupling Protocol

This protocol describes a standard peptide coupling procedure to react this compound with a generic primary or secondary amine (R-NH₂).

-

Acid Activation: In an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Coupling Agents: Add a peptide coupling reagent such as HATU (1.1 eq) or HBTU/HOBt (1.1 eq each). These reagents activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine.

-

Base Addition: Add a non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture. The base is crucial for neutralizing acids formed during the activation step and ensuring the reactant amine remains in its free, unprotonated form.

-

Amine Addition: Add the desired amine (R-NH₂, 1.0-1.2 eq) to the activated acid solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress via TLC or LC-MS until the starting material is consumed.

-

Quenching and Extraction: Once complete, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

-

Purification: Purify the crude product using flash column chromatography on silica gel to yield the final, pure amide.

Caption: Workflow for a standard amide coupling reaction using the title compound.

Safety and Handling

According to its classification, this compound requires standard laboratory precautions.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion and Future Outlook

This compound is a pivotal building block in the synthesis of targeted therapeutics, exemplified by its role in the production of the PKR activator Mitapivat. The broader quinoline-sulfonamide scaffold continues to be a fertile ground for drug discovery, with ongoing research revealing novel derivatives with potent activities against cancer, microbial infections, and neurological disorders. The versatility of its benzoic acid functional group allows for extensive structural diversification, ensuring that this intermediate and its analogues will remain relevant in the development of next-generation multi-target agents and precision medicines.

References

-

This compound | C16H12N2O4S | CID 776645 - PubChem. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. Available at: [Link]

-

Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - NIH. Available at: [Link]

-

Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - RSC Publishing. Available at: [Link]

-

(PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - ResearchGate. Available at: [Link]

-

This compound (CAS No: 116834641) API Intermediate Manufacturers - apicule. Available at: [Link]

-

MSDS - Mitapivat Acid Impurity - KM Pharma Solution Private Limited. Available at: [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at: [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC. Available at: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 116834-64-1: Benzoicacid, 4-[(8-quinolinylsulfonyl)ami… [cymitquimica.com]

- 6. This compound | C16H12N2O4S | CID 776645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 95% | CAS: 116834-64-1 | AChemBlock [achemblock.com]

- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Quinoline-8-sulfonamido)benzoic Acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Quinoline-8-sulfonamido)benzoic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, which incorporates a quinoline core, a sulfonamide linker, and a benzoic acid moiety, makes it a valuable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, a detailed methodology for its synthesis and purification, and an exploration of its primary application as a key intermediate in the production of the pyruvate kinase activator, Mitapivat.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and characterization. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 328.34 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₁₂N₂O₄S | [1][2][3] |

| CAS Number | 116834-64-1 | [1][2][3] |

| IUPAC Name | 4-(quinolin-8-ylsulfonylamino)benzoic acid | [1] |

| Physical Form | White to off-white powder or crystals | |

| Melting Point | 260-269 °C | |

| Solubility | Moderately soluble in organic solvents | [4] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment |

Molecular Structure and Rationale

The structure of this compound is foundational to its chemical reactivity and utility.

Caption: 2D structure of this compound.

The molecule can be deconstructed into three key functional regions:

-

Quinoline Moiety: A bicyclic aromatic heterocycle that is a common scaffold in many biologically active compounds.[5] Its presence can facilitate π-π stacking interactions with biological targets.

-

Sulfonamide Linker (-SO₂NH-): This functional group is a cornerstone of numerous pharmaceuticals. It is a strong hydrogen bond donor and acceptor, enabling critical interactions with enzyme active sites.

-

Benzoic Acid Group (-C₆H₄-COOH): Provides a carboxylic acid handle that is crucial for subsequent chemical modifications, such as amide bond formation, which is pivotal in the synthesis of Mitapivat.[3]

Synthesis Methodology

The most direct and logical synthesis of this compound involves the nucleophilic substitution reaction between quinoline-8-sulfonyl chloride and 4-aminobenzoic acid . This approach is a standard method for forming sulfonamides.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for sulfonamide synthesis.[5]

Materials:

-

Quinoline-8-sulfonyl chloride (1.0 eq)

-

4-Aminobenzoic acid (1.0 eq)

-

Pyridine (2.0 eq, as base)

-

Acetonitrile (anhydrous, as solvent)

-

Deionized water

-

Ethanol/Water mixture (for recrystallization)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminobenzoic acid (1.0 eq) and anhydrous acetonitrile. Stir the suspension.

-

Addition of Base: Add pyridine (2.0 eq) to the suspension. The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Addition of Sulfonyl Chloride: Dissolve quinoline-8-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold deionized water. This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with additional deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.

-

Drying: Dry the crude product under vacuum.

Purification Protocol: Recrystallization

Recrystallization is a critical step to achieve high purity, which is essential for its use as a pharmaceutical intermediate. The choice of solvent is paramount; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Procedure:

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The compound is expected to be more soluble in ethanol and less soluble in water.

-

Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid (cloudy), indicating the saturation point. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly under vacuum.[6][7]

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized this compound is achieved through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and benzoic acid rings. Key expected signals include:

-

Multiple signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons of the disubstituted benzene ring and the quinoline ring system.[8]

-

A broad singlet for the sulfonamide N-H proton, which is exchangeable with D₂O.

-

A downfield singlet for the carboxylic acid O-H proton (typically >10 ppm), which is also D₂O exchangeable.[8]

-

-

¹³C NMR: The carbon NMR spectrum will display signals for all 16 unique carbon atoms.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides confirmation of the key functional groups.

-

N-H Stretch: A peak around 3300-3200 cm⁻¹ corresponding to the sulfonamide N-H bond.

-

O-H Stretch: A broad absorption band from 3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H group.

-

C=O Stretch: A strong, sharp peak around 1700-1680 cm⁻¹ for the carboxylic acid carbonyl group.[11]

-

S=O Stretch: Two characteristic strong absorptions for the sulfonyl group (asymmetric and symmetric stretching) in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.[4]

-

Aromatic C-H and C=C Stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z value corresponding to the molecular weight (328.34).

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the carboxylic group (-COOH, 45 Da) to give a fragment at m/z 283, and cleavage of the C-S bond or S-N bond.[13][14]

Application in Drug Development

The primary and most significant application of this compound is its role as a late-stage intermediate in the synthesis of Mitapivat .[3]

Caption: Role as an intermediate in Mitapivat synthesis.

Mitapivat (brand name Pyrukynd) is a first-in-class, oral activator of the pyruvate kinase (PK) enzyme. It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency, a rare genetic disorder.[3] The synthesis of Mitapivat involves forming an amide bond between the carboxylic acid group of this compound and a piperazine derivative. This reaction highlights the strategic importance of the benzoic acid moiety as a reactive handle for building the final drug molecule.

Broader Biological Context

While its primary use is as a synthetic intermediate, the quinoline-sulfonamide scaffold is prevalent in compounds with a wide range of biological activities. Derivatives have been investigated for their potential as:

-

Anticancer agents: By targeting enzymes crucial for cancer metabolism, such as pyruvate kinase M2 (PKM2).[5]

-

Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[15][16]

-

Carbonic Anhydrase Inhibitors: A class of drugs used to treat glaucoma, epilepsy, and other conditions.[17]

This broad bioactivity underscores the value of the quinoline-sulfonamide core in medicinal chemistry, making intermediates like this compound highly relevant to drug discovery programs.

Conclusion

This compound is more than just a chemical compound; it is a critical component in the synthesis of modern therapeutics. Its well-defined physicochemical properties and logical synthetic pathway make it an accessible and versatile building block for medicinal chemists. A comprehensive understanding of its synthesis, purification, and characterization, as detailed in this guide, is essential for researchers and drug development professionals working to create the next generation of innovative medicines.

References

-

PubChem. This compound. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Apicule. This compound (CAS No: 116834641) API Intermediate Manufacturers. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available from: [Link]

-

Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. Available from: [Link]

-

ResearchGate. General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Available from: [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0046131). Available from: [Link]

-

Recrystallization of Benzoic Acid. Available from: [Link]

-

The Recrystallization of Benzoic Acid. Available from: [Link]

-

Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. ResearchGate. Available from: [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available from: [Link]

- Google Patents. Process for the preparation of quinoline derivatives.

-

MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available from: [Link]

-

ResearchGate. Quinoline-8-sulfonamide. Available from: [Link]

-

NIST WebBook. Benzoic acid. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-(phenylazo)-. Available from: [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

-

ResearchGate. Recrystallization of Impure Benzoic Acid. Available from: [Link]

-

NIST WebBook. Benzoic acid. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

-

ResearchGate. The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Available from: [Link]

-

IOP Conference Series: Materials Science and Engineering. Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Available from: [Link]

-

PubChem. 8-Quinolinesulfonic acid. Available from: [Link]

Sources

- 1. This compound | C16H12N2O4S | CID 776645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 116834-64-1 | AChemBlock [achemblock.com]

- 3. apicule.com [apicule.com]

- 4. CAS 116834-64-1: Benzoicacid, 4-[(8-quinolinylsulfonyl)ami… [cymitquimica.com]

- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chempap.org [chempap.org]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

"biological activity of quinoline-8-sulfonamide derivatives"

An In-depth Technical Guide to the Biological Activity of Quinoline-8-Sulfonamide Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The quinoline-8-sulfonamide scaffold represents a cornerstone in modern medicinal chemistry, embodying a "privileged structure" due to its recurring presence in compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these derivatives. We delve into their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, elucidating the underlying mechanisms of action against key molecular targets such as Carbonic Anhydrase (CA), Pyruvate Kinase M2 (PKM2), and various kinases. This document is designed to be a resource for professionals in drug discovery, offering not only a synthesis of current knowledge but also detailed, field-proven experimental protocols for the evaluation of these potent compounds. By integrating mechanistic insights with practical methodologies, this guide aims to accelerate the rational design and development of novel quinoline-8-sulfonamide-based therapeutics.

The Quinoline-8-Sulfonamide Scaffold: A Union of Potent Pharmacophores

The strategic combination of a quinoline ring and a sulfonamide moiety into a single molecular entity has yielded a class of compounds with remarkable therapeutic potential. This synergy is rooted in the distinct and complementary properties of each component.

The Quinoline Nucleus: A Privileged Structure in Therapeutics

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its lipophilic and aromatic nature allows it to readily cross biological membranes and engage in various non-covalent interactions with biomolecular targets, including π-π stacking and hydrophobic interactions.[4] This inherent bioactivity has led to the development of numerous quinoline-based drugs with applications ranging from antimalarial (e.g., Chloroquine, Quinine) to anticancer (e.g., Bosutinib, Lenvatinib) and anti-inflammatory agents.[2][5][6]

The Sulfonamide Group: A Classic Pharmacophore

The sulfonamide group (-SO₂NH₂) is a classic pharmacophore, most famous for its role in the first generation of antibacterial "sulfa drugs".[7] These drugs function by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[7] Beyond its antimicrobial properties, the sulfonamide group is a potent zinc-binding group, enabling it to act as a highly effective inhibitor of metalloenzymes, most notably the carbonic anhydrases.[6][8] Its ability to act as a hydrogen bond donor and acceptor further enhances its versatility in drug design.

Rationale for Quinoline-8-Sulfonamide Hybrids

The fusion of these two pharmacophores creates hybrid molecules where the quinoline scaffold serves as a versatile framework that can be tailored to achieve specific biological activities, while the sulfonamide group often acts as the key interacting moiety or "warhead," particularly for enzyme inhibition.[4][9] The sulfonamide at the 8-position of the quinoline ring creates a specific spatial arrangement that has proven highly effective for interacting with the active sites of various enzymes.

Synthetic Strategies: A General Overview

The synthesis of quinoline-8-sulfonamide derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening. A common and efficient method involves the reaction of a quinoline-8-sulfonyl chloride intermediate with a wide range of primary or secondary amines.[5][9][10] This modular approach facilitates extensive SAR studies.

Caption: General workflow for the synthesis of quinoline-8-sulfonamide derivatives.

More advanced, one-pot methodologies have also been developed using palladium catalysis and bench-stable sulfur dioxide surrogates, offering broad substrate tolerance and high yields.[4] A particularly versatile approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, which allows for the synthesis of complex triazole-containing quinoline-8-sulfonamide derivatives.[5][11][12]

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Quinoline-8-sulfonamides have emerged as potent anticancer agents that exert their effects through the modulation of various targets critical for tumor growth, metabolism, and survival.[13][14]

Inhibition of Cancer-Associated Enzymes

3.1.1 Carbonic Anhydrase (CA) Inhibition Many solid tumors exhibit a hypoxic (low oxygen) microenvironment. To survive, cancer cells upregulate specific enzymes, including carbonic anhydrase isoforms IX and XII (CA IX and CA XII).[6] These enzymes help maintain the intracellular pH by converting carbon dioxide and water into bicarbonate and protons, exporting the acid into the extracellular space. This process contributes to an acidic tumor microenvironment, which promotes tumor invasion and metastasis.

Quinoline-based sulfonamides are highly effective inhibitors of these tumor-associated CAs.[6][8] The sulfonamide moiety coordinates directly to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity. This inhibition leads to intracellular acidification and subsequent apoptosis of cancer cells.

Caption: Mechanism of CA IX inhibition by quinoline-8-sulfonamides in hypoxic tumor cells.

Derivatives with a para-sulfonamide substitution on an anilinoquinoline scaffold have shown excellent, single-digit nanomolar inhibition against hCA IX.[6]

3.1.2 Pyruvate Kinase M2 (PKM2) Modulation Cancer cells reprogram their metabolism to support rapid proliferation, a phenomenon known as the "Warburg effect." A key player in this process is the M2 isoform of pyruvate kinase (PKM2), which is highly expressed in many tumors.[5][11][12] PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form slows down glycolysis at the final step, causing upstream glycolytic intermediates to be rerouted into biosynthetic pathways (e.g., for nucleotides and amino acids) that fuel cell growth.

Certain quinoline-8-sulfonamide derivatives have been designed as modulators of PKM2.[5][11][12] By inhibiting PKM2 activity, these compounds can disrupt cancer cell metabolism, reduce intracellular pyruvate levels, and suppress proliferation.[5][11]

Caption: Role of PKM2 in cancer metabolism and its inhibition by Q8S derivatives.

3.1.3 Kinase Inhibition Protein kinases are crucial regulators of cell signaling pathways that control cell growth, division, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[14] Several clinically approved anticancer drugs are quinoline-based kinase inhibitors.[6] Research has shown that hybrid sulfonamide-quinoline derivatives can act as multi-targeted agents, inhibiting enzymes like Aurora kinases A and B, which are critical for mitotic progression.[13][14]

Cytotoxicity Data Summary

The anticancer potential of these derivatives is quantified by their GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) values. The tables below summarize representative data from the literature.

Table 1: In Vitro Cytotoxicity of PKM2-Targeting Quinoline-8-Sulfonamides [5]

| Compound | Cell Line | Cancer Type | GI₅₀ (µg/mL) |

| 9a | A549 | Lung Cancer | 223.1 |

| C32 | Amelanotic Melanoma | 233.9 | |

| COLO829 | Melanotic Melanoma | 168.7 | |

| MDA-MB-231 | Breast Cancer | 273.5 | |

| U87-MG | Glioblastoma | 339.7 | |

| Cisplatin | A549 | Lung Cancer | Similar to 9a |

Note: Compound 9a showed significantly lower cytotoxicity toward normal human dermal fibroblasts, indicating high selectivity.[5]

Table 2: Carbonic Anhydrase Inhibition by Quinoline-Based Sulfonamides [6]

| Compound | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 11c | 8.4 | 14.7 |

| 13b | 5.5 | 13.2 |

| 13c | 18.6 | 8.7 |

| AAZ * | 25.0 | 5.7 |

*Acetazolamide (AAZ) is a standard CA inhibitor.

Antimicrobial and Antimalarial Activity

The quinoline scaffold is historically renowned for its role in combating infectious diseases, and its sulfonamide derivatives continue this legacy.

Antibacterial and Antifungal Activity

Quinoline-based compounds exhibit a wide range of antimicrobial activities.[15] Hybrid quinoline-sulfonamide derivatives, particularly when complexed with metal ions like Cadmium(II), have demonstrated excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans).[15][16] The mechanism is often multifactorial, potentially involving enzyme inhibition and disruption of cellular homeostasis through metal chelation.

Table 3: Antimicrobial Activity of a Quinoline-Sulfonamide Cadmium(II) Complex [16]

| Pathogen | Activity Type | Result |

| S. aureus | Antibacterial | Excellent (21 mm inhibition zone) |

| E. coli | Antibacterial | Very Good (19 mm inhibition zone) |

| C. albicans | Antifungal | Excellent (25 mm inhibition zone) |

Antimalarial Potential

The fight against malaria has long relied on quinoline-based drugs. Hybrid molecules that merge the quinoline scaffold with other pharmacophores, including sulfonamides, are a promising strategy to overcome drug resistance.[17] The proposed mechanism for many quinoline-based antimalarials involves the disruption of hemozoin formation. During its life cycle in red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline derivatives can interfere with this process, leading to a buildup of toxic heme and parasite death.[17]

Inhibition of Neurological Enzymes

The therapeutic reach of quinoline-8-sulfonamides extends to the central nervous system. Certain derivatives have been designed and synthesized as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[10] These enzymes are critical targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The inhibition of these enzymes can help restore neurotransmitter balance. Molecular docking studies show that these compounds form strong hydrogen bond and hydrophobic interactions within the enzyme active sites.[10]

Core Experimental Protocols

This section provides validated, step-by-step protocols for the synthesis and biological evaluation of quinoline-8-sulfonamide derivatives. The causality behind key steps is explained to ensure robust and reproducible results.

General Synthesis of N-Substituted Quinoline-8-Sulfonamides[5][10]

This protocol describes a common method starting from quinoline-8-sulfonyl chloride.

-

Dissolution: Dissolve quinoline-8-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling (Causality): Cool the solution to 0-10 °C using an ice bath. This is critical to control the exothermicity of the subsequent reaction and prevent side product formation.

-

Addition of Amine: Slowly add the desired substituted amine (1.1 equivalents) to the stirred solution.

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1-2 drops or 1.2 equivalents), to the mixture. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Monitoring: Allow the reaction to stir overnight, gradually warming to room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into water and extract the product into an organic solvent like chloroform or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment (WST-1 Assay)[5]

This colorimetric assay measures cell proliferation and viability.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-8-sulfonamide derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 µg/mL to 200 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation (Causality): Incubate the plates for 72 hours. This extended exposure time allows for the compound's effects on multiple cell cycles to be observed.

-

Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt (WST-1) into a soluble formazan dye.

-

Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀/IC₅₀ value.

Enzyme Inhibition Assay (General Protocol for CA)[18][19]

This protocol measures the ability of a compound to inhibit a target enzyme.

-

Assay Buffer Preparation: Prepare a buffer solution appropriate for the enzyme (e.g., Tris-HCl for Carbonic Anhydrase).

-

Reagent Preparation: Prepare solutions of the enzyme (e.g., hCA IX), the substrate (e.g., 4-nitrophenyl acetate, which produces a colored product upon cleavage), and the test inhibitor at various concentrations.

-

Assay Procedure (in a 96-well plate):

-

To each well, add the assay buffer.

-

Add the test inhibitor in a range of concentrations spanning the expected Kᵢ.

-

Add the enzyme solution and pre-incubate for 15 minutes at room temperature. (Causality): This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

-

Initiate the reaction by adding the substrate.

-

-

Kinetic Measurement: Immediately measure the rate of product formation by monitoring the change in absorbance over time at the appropriate wavelength (e.g., 400 nm for 4-nitrophenol) using a plate reader in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each inhibitor concentration.

-

Plot the velocities against inhibitor concentration to determine the IC₅₀.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment using several different substrate concentrations around the enzyme's Kₘ value.[18]

-

Caption: A typical experimental workflow for drug discovery screening.

Conclusion and Future Directions

Quinoline-8-sulfonamide derivatives stand out as a highly versatile and potent class of molecules with a broad therapeutic index. Their demonstrated efficacy against critical targets in cancer, infectious diseases, and neurological disorders underscores their importance in drug discovery. The straightforward and modular synthesis allows for rapid generation of diverse analogues, facilitating detailed structure-activity relationship studies.

Future research should focus on several key areas:

-

Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., CA IX over other CAs) to minimize off-target effects and improve safety profiles.

-

Multi-Targeting Agents: Rationally designing single molecules that can simultaneously modulate multiple disease-relevant pathways (e.g., dual CA IX and kinase inhibitors) for a synergistic therapeutic effect.[13]

-

Overcoming Drug Resistance: Exploring the efficacy of these compounds against drug-resistant strains of bacteria, fungi, and cancer cell lines.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy and bioavailability.

The continued exploration of the quinoline-8-sulfonamide scaffold holds immense promise for the development of the next generation of targeted therapeutics to address significant unmet medical needs.

References

-

Kowalska, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Kowalska, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. Available at: [Link]

-

Kaur, H., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed Central. Available at: [Link]

-

Khan, I., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing. Available at: [Link]

-

Various Authors. (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Diaconu, A., et al. (2022). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]

-

Diaconu, A., et al. (2022). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Kowalska, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2023). Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. ResearchGate. Available at: [Link]

-

Ghorai, P., et al. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. Available at: [Link]

-

Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

-

Kumar, D., et al. (2023). Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. Oriental Journal of Chemistry. Available at: [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

-

Kumar, R., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. Available at: [Link]

-

Various Authors. Quinoline-8-sulfonamide. ResearchGate. Available at: [Link]

-

Gupta, H., et al. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Various Authors. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. Available at: [Link]

-

Angenendt, T., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. Available at: [Link]

-

Sharma, P. C., et al. (2017). Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

Edmondson, D. E., et al. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

-

Various Authors. (2023). Structure–activity relationship of quinoline derivative VI‐77. ResearchGate. Available at: [Link]

-

Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

-

Słodek, A., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

-

Vargas-Méndez, L. Y., et al. (2022). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central. Available at: [Link]

-

Eurofins DiscoverX. (2024). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PubMed. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 15. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Quinoline-8-sulfonamido)benzoic acid: Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Quinoline-8-sulfonamido)benzoic acid stands as a pivotal scaffold in medicinal chemistry, embodying the potent synergy between the quinoline nucleus and the sulfonamide functional group. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and, most notably, its significant potential as a modulator of key enzymatic targets in oncology and neurodegenerative diseases. Drawing from a wide array of scientific literature, this document will delve into the mechanistic underpinnings of its biological activity, with a particular focus on its role as an inhibitor of Pyruvate Kinase M2 (PKM2) and various isoforms of Carbonic Anhydrase (CA). Detailed experimental protocols, data summaries, and visual representations of relevant pathways are provided to equip researchers and drug development professionals with the critical knowledge to explore and expand upon the therapeutic promise of this versatile molecule and its derivatives.

Introduction: The Quinoline-Sulfonamide Hybrid - A Privileged Scaffold

The fusion of a quinoline ring system with a sulfonamide moiety has given rise to a class of compounds with a broad spectrum of biological activities. The quinoline core, a bicyclic aromatic heterocycle, is a common feature in numerous natural products and synthetic drugs, prized for its ability to intercalate with DNA and interact with various enzymatic active sites.[1] The sulfonamide group, a well-established pharmacophore, is renowned for its role in a plethora of antimicrobial, diuretic, and anticancer agents, primarily through its ability to mimic the transition state of enzymatic reactions or to chelate metal ions within enzyme active sites.[2]

This compound, with its distinct structural architecture, has emerged as a compound of significant interest. The strategic placement of the sulfonamide linkage at the 8-position of the quinoline ring and the para-substituted benzoic acid creates a molecule with specific steric and electronic properties that govern its biological interactions. This guide will explore the current body of knowledge surrounding this compound, from its fundamental chemical synthesis to its complex interplay with biological systems.

Synthesis and Characterization

The synthesis of this compound is primarily achieved through the reaction of quinoline-8-sulfonyl chloride with 4-aminobenzoic acid. This nucleophilic substitution reaction is a common and effective method for the formation of sulfonamides.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process, starting from quinoline:

-

Sulfonation of Quinoline: Quinoline is treated with a sulfonating agent, typically chlorosulfonic acid, to generate the key intermediate, quinoline-8-sulfonyl chloride. This electrophilic aromatic substitution reaction is regioselective, favoring the 8-position.

-

Sulfonamide Formation: The resulting quinoline-8-sulfonyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from General Methodologies)

The following protocol is an adapted procedure based on established methods for the synthesis of N-(aryl)quinoline-8-sulfonamides:

Step 1: Synthesis of Quinoline-8-sulfonyl chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add quinoline (1 equivalent) to an excess of chlorosulfonic acid (3-5 equivalents) at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, quinoline-8-sulfonyl chloride, is then filtered, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

-

Dissolve 4-aminobenzoic acid (1 equivalent) in pyridine at 0 °C in a round-bottom flask.

-

To this solution, add quinoline-8-sulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Remove the pyridine under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with dilute hydrochloric acid to remove any remaining pyridine, and then with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₄S | [3] |

| Molecular Weight | 328.3 g/mol | [3] |

| CAS Number | 116834-64-1 | [3] |

| Appearance | White to off-white powder or crystals | |

| IUPAC Name | 4-(quinolin-8-ylsulfonylamino)benzoic acid | [3] |

Mechanism of Action and Therapeutic Targets

The therapeutic potential of this compound and its derivatives stems from their ability to interact with and modulate the activity of specific enzymes that are critical for disease progression, particularly in cancer.

Inhibition of Pyruvate Kinase M2 (PKM2): Targeting Cancer Metabolism

A hallmark of cancer cells is their altered metabolism, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[4] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is predominantly expressed in tumor cells and plays a crucial role in this metabolic reprogramming.[5] PKM2 exists in two conformational states: a highly active tetramer and a less active dimer. In cancer cells, the dimeric form is favored, which slows down glycolysis at the final step and allows for the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways to support rapid cell proliferation.[4][6]

Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2 activity.[7][8] They are believed to bind to an allosteric site on the enzyme, influencing the equilibrium between the active tetrameric and inactive dimeric forms. By either activating or inhibiting PKM2, these compounds can disrupt the metabolic flux in cancer cells, leading to energy depletion and cell death. While direct enzymatic inhibition data for this compound is not extensively available, studies on closely related derivatives suggest its potential to modulate PKM2. For instance, a derivative, compound 9a, has been shown to reduce intracellular pyruvate levels in A549 lung cancer cells, indicative of an inhibitory effect on the glycolytic pathway.[7]

Caption: Proposed mechanism of action of this compound via PKM2 modulation in cancer cells.

Inhibition of Carbonic Anhydrases (CAs): A Multi-faceted Target

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in a wide range of physiological processes, and their dysregulation is implicated in several diseases, including cancer, glaucoma, and epilepsy.[10] Several human CA isoforms (hCAs) are known, with hCA I and II being cytosolic, while hCA IX and XII are tumor-associated, transmembrane enzymes that are overexpressed in many hypoxic tumors.[9]

The sulfonamide moiety is a classic zinc-binding group, and numerous sulfonamide-based drugs are potent carbonic anhydrase inhibitors.[10] Quinoline-sulfonamide derivatives have been investigated as inhibitors of various CA isoforms. Studies on related compounds have shown that they can inhibit cytosolic isoforms like hCA I and II, as well as the tumor-associated hCA IX and XII, often with nanomolar efficacy.[9] The quinoline scaffold can be tailored to achieve isoform selectivity, which is a critical aspect of drug design to minimize off-target effects.

Caption: Mechanism of carbonic anhydrase inhibition by this compound.

Therapeutic Applications and Future Perspectives

The dual inhibitory potential of the quinoline-8-sulfonamide scaffold against both PKM2 and CAs makes it a highly attractive candidate for the development of novel anticancer agents.

Anticancer Potential

The ability to simultaneously target cancer cell metabolism and the tumor microenvironment (through CA IX/XII inhibition) presents a powerful strategy for cancer therapy. By disrupting the energy supply and biosynthetic pathways of cancer cells while also mitigating the acidosis of the tumor microenvironment, these compounds could overcome some of the challenges associated with conventional chemotherapy.

Table of Anticancer Activity of a Representative Quinoline-8-sulfonamide Derivative (Compound 9a) [7]

| Cell Line | Cancer Type | GI₅₀ (µM) |

| C32 | Amelanotic Melanoma | 520 |

| COLO829 | Melanotic Melanoma | 376 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 609 |

| U87-MG | Glioblastoma | 756 |

| A549 | Lung Adenocarcinoma | 496 |

Neurotherapeutic Potential

Emerging research also points towards the potential of quinoline-sulfonamide derivatives in the treatment of neurodegenerative diseases. This is attributed to their ability to inhibit enzymes such as monoamine oxidases (MAOs) and cholinesterases (ChEs), which are key targets in the management of Alzheimer's and Parkinson's diseases.

Future Directions

The field of quinoline-8-sulfonamide research is ripe with opportunities for further exploration:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is necessary to elucidate the key structural features required for potent and selective inhibition of PKM2 and various CA isoforms.

-

Target Deconvolution: While PKM2 and CAs are prominent targets, it is crucial to investigate other potential off-target effects to ensure a favorable safety profile.

-

In Vivo Efficacy Studies: Promising lead compounds need to be evaluated in preclinical animal models to assess their pharmacokinetic properties, in vivo efficacy, and overall therapeutic potential.

-

Combination Therapies: Exploring the synergistic effects of these compounds with existing anticancer drugs could lead to more effective treatment regimens.

Conclusion